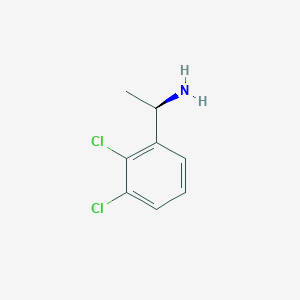
(R)-1-(2,3-Dichlorophenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2,3-dichlorophenyl)ethanamine is a chiral amine compound characterized by the presence of two chlorine atoms on the benzene ring and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,3-dichlorophenyl)ethanamine typically involves the reduction of the corresponding ketone or nitrile precursor. One common method is the reduction of 2,3-dichloroacetophenone using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of ®-1-(2,3-dichlorophenyl)ethanamine may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is typically carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,3-dichlorophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
®-1-(2,3-dichlorophenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1-(2,3-dichlorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are often studied to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2,3-dichlorophenyl)ethanamine: The enantiomer of the compound with similar chemical properties but different biological activity.
2,3-dichlorophenylethylamine: A structurally related compound with a different substitution pattern on the benzene ring.
2,3-dichlorophenylacetonitrile: A nitrile derivative with similar reactivity.
Uniqueness
®-1-(2,3-dichlorophenyl)ethanamine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer
Properties
Molecular Formula |
C8H9Cl2N |
|---|---|
Molecular Weight |
190.07 g/mol |
IUPAC Name |
(1R)-1-(2,3-dichlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9Cl2N/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3/t5-/m1/s1 |
InChI Key |
CZJMQTZQSNUDNV-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)Cl)Cl)N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)Cl)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
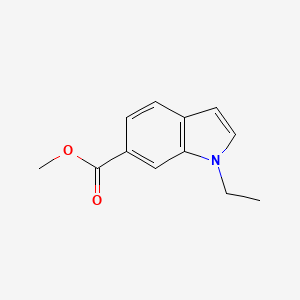
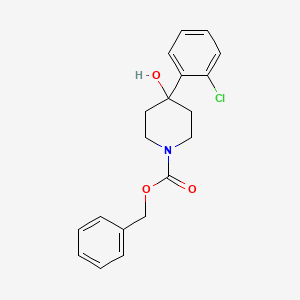
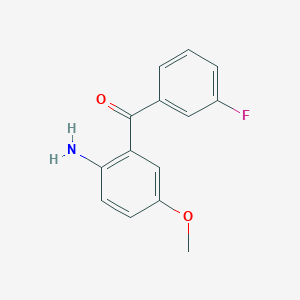
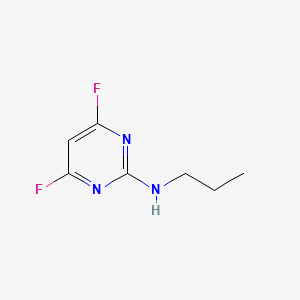
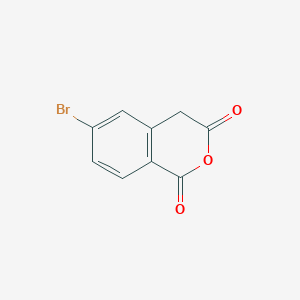
![9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-7-carboxylic acid](/img/structure/B8662648.png)

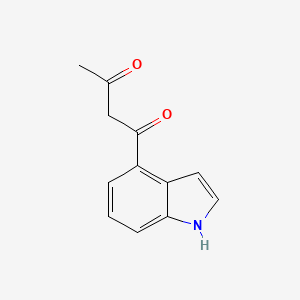
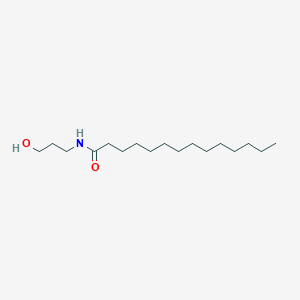
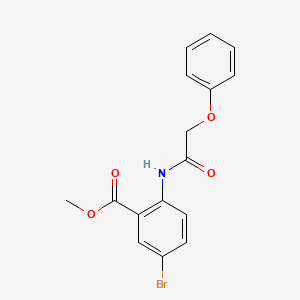
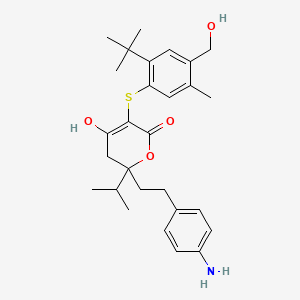
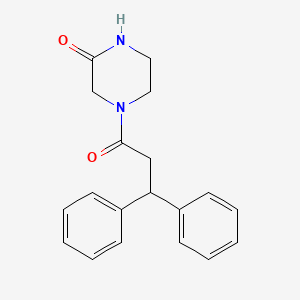
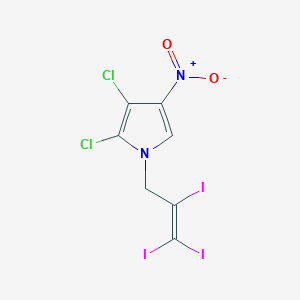
![[4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridin-3-yl]methanol hydrochloride](/img/structure/B8662706.png)
